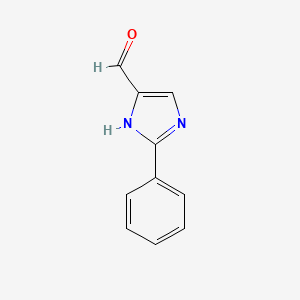

2-Phenyl-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKJFIOTRHYONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393450 | |

| Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68282-47-3 | |

| Record name | 2-Phenyl-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Phenyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus is on a robust and widely applicable two-step strategy commencing with the synthesis of the 2-phenylimidazole core, followed by its regioselective formylation. We will delve into the mechanistic underpinnings of the Debus-Radziszewski imidazole synthesis and the Vilsmeier-Haack formylation, offering field-proven insights into reaction optimization, causality behind procedural steps, and detailed experimental protocols. Additionally, an alternative pathway involving the oxidation of a hydroxymethyl intermediate is discussed. This document is structured to serve as a practical and authoritative resource, grounded in established chemical principles and supported by comprehensive references.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule incorporating the stable 2-phenylimidazole scaffold and a reactive aldehyde group. This combination makes it a crucial intermediate for the synthesis of a diverse range of more complex molecules, including pharmaceutical agents, agrochemicals, and functional materials. The aldehyde handle provides a versatile reaction site for chain extension, cyclization, and functional group interconversion.

A logical retrosynthetic analysis of the target molecule suggests two primary strategic disconnections. The most direct approach involves the formylation of a pre-existing 2-phenyl-1H-imidazole core. This strategy is advantageous as 2-phenylimidazole is readily accessible. A second approach involves constructing the imidazole ring from precursors that already contain the C4-aldehyde or a suitable precursor.

Caption: Retrosynthetic analysis of this compound.

This guide will primarily focus on Pathway 1, which represents the most common and versatile approach, while also providing details for the alternative oxidation strategy (Pathway 2).

Pathway 1: The Formylation Strategy

This pathway is bifurcated into two distinct, high-yielding stages: the initial construction of the imidazole ring, followed by the introduction of the aldehyde functionality.

Stage I: Synthesis of 2-Phenyl-1H-imidazole via Debus-Radziszewski Reaction

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that efficiently constructs the imidazole ring from three simple precursors: a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] For the synthesis of 2-phenylimidazole, the reactants are glyoxal, benzaldehyde, and an ammonia source, typically ammonium acetate, which serves as both the ammonia provider and a mild acid catalyst.

Causality and Mechanism: The reaction proceeds through a complex series of condensations.[1]

-

Diimine Formation: Initially, the 1,2-dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate.

-

Condensation with Aldehyde: This diimine then undergoes condensation with the aldehyde (benzaldehyde).

-

Cyclization and Aromatization: An intramolecular cyclization followed by dehydration (loss of water) leads to the formation of the aromatic imidazole ring.

The use of glacial acetic acid as a solvent is common as it facilitates the condensation steps and helps to maintain a suitable pH for the reaction.[2]

Caption: Simplified mechanism of the Radziszewski imidazole synthesis.

Stage II: Formylation of 2-Phenyl-1H-imidazole via Vilsmeier-Haack Reaction

With the 2-phenylimidazole core successfully synthesized, the next critical step is the introduction of the formyl group (-CHO) at the C4 (or C5) position. The Vilsmeier-Haack reaction is the preeminent method for this transformation, particularly for electron-rich heterocyclic systems.[3][4][5]

Causality and Mechanism: The reaction's efficacy hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][6]

-

Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.

-

Electrophilic Aromatic Substitution: The electron-rich imidazole ring of 2-phenylimidazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C4/C5 position, which is sterically accessible and electronically activated.

-

Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup. The addition of water and subsequent hydrolysis readily converts the iminium moiety into the final carbaldehyde.[4]

The choice of DMF as both a reagent and sometimes a solvent is strategic, ensuring a high concentration of the formylating agent. The reaction is typically performed at controlled temperatures, starting at 0°C and allowing it to warm, to manage the exothermic formation of the Vilsmeier reagent.[6]

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Alternative Pathway: Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol

An alternative synthetic route involves the preparation of the corresponding alcohol, (2-phenyl-1H-imidazol-4-yl)methanol, followed by its oxidation to the aldehyde. This method can be particularly useful if the alcohol intermediate is more readily available or if the conditions of the Vilsmeier-Haack reaction are incompatible with other functional groups on a more complex substrate.

The synthesis of the hydroxymethyl intermediate can be achieved by reacting 2-phenylimidazole with formaldehyde.[7] The subsequent oxidation is a standard organic transformation.

Oxidizing Agent Selection: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

-

Manganese Dioxide (MnO₂): This is a mild and highly effective reagent for the oxidation of allylic and benzylic-type alcohols. The alcohol on the imidazole ring is sufficiently activated for this reagent. A protocol for a similar oxidation of 1H-hydroxymethylimidazole to 1H-imidazole-4-carbaldehyde using MnO₂ in methanol has been reported, demonstrating the viability of this approach.[8]

-

Other Mild Oxidants: Other Swern-type or Dess-Martin periodinane oxidations could also be employed, though MnO₂ offers advantages in terms of cost and ease of workup (filtration).

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1H-imidazole

This protocol is adapted from established Debus-Radziszewski procedures.[9][10][11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1.0 eq), a 40% aqueous solution of glyoxal (1.0 eq), and ammonium acetate (3.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of benzaldehyde).

-

Heating: Heat the reaction mixture to reflux (typically around 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water or ice-water with stirring.

-

Neutralization & Precipitation: Neutralize the solution by the slow addition of a concentrated aqueous ammonia solution until the pH is basic (pH 8-9). This will cause the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-phenyl-1H-imidazole as a white to off-white solid.

Protocol 2: Vilsmeier-Haack Formylation of 2-Phenyl-1H-imidazole

This protocol is a generalized procedure based on the principles of the Vilsmeier-Haack reaction.[6]

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq). Cool the flask to 0°C in an ice bath.

-

Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the cold DMF with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30-60 minutes.

-

Substrate Addition: Dissolve 2-phenyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, and then heat to 60-80°C for 2-6 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with an aqueous solution of sodium hydroxide or sodium acetate until the pH is approximately 6-7. This step hydrolyzes the intermediate and precipitates the product.

-

Isolation & Purification: Collect the resulting solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the primary synthesis pathway.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| I | Radziszewski Synthesis | Benzaldehyde, Glyoxal, NH₄OAc | Acetic Acid | 100-120 | 2-4 | 70-85 |

| II | Vilsmeier-Haack | 2-Phenylimidazole, POCl₃, DMF | DMF | 0 to 80 | 2-6 | 75-90 |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.

Physical and Spectroscopic Data for this compound: [12][13]

-

Molecular Formula: C₁₀H₈N₂O

-

Molecular Weight: 172.18 g/mol

-

Appearance: Typically an off-white to yellow solid.

-

¹H NMR: Expected signals include an aldehyde proton (singlet, ~9.8 ppm), aromatic protons from the phenyl ring (multiplet, ~7.4-8.1 ppm), and an imidazole ring proton (singlet, ~7.9 ppm). The NH proton is often broad and may exchange.

-

IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (~3200-3400), C=O stretching of the aldehyde (~1670-1690), and C=C/C=N aromatic stretching (~1450-1600).

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process involving the Radziszewski synthesis of the imidazole core followed by a Vilsmeier-Haack formylation. This pathway is robust, high-yielding, and utilizes readily available starting materials. Understanding the underlying mechanisms of each named reaction allows for rational optimization and troubleshooting. The alternative oxidation pathway provides a valuable strategic option, particularly for substrates sensitive to the conditions of the Vilsmeier-Haack reaction. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this important chemical intermediate.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. 1314969-20-4|{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. caloongchem.com [caloongchem.com]

- 10. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]

- 11. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]

- 12. 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE | 68282-47-3 [chemicalbook.com]

- 13. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of 2-Phenyl-1H-imidazole-4-carbaldehyde formation

An In-depth Technical Guide to the Formation Mechanism of 2-Phenyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a phenyl group at the C2 position and a reactive carbaldehyde at the C4 position, makes it a versatile precursor for the synthesis of a wide array of pharmacologically active compounds and functional materials.[1] Understanding the mechanistic underpinnings of its formation is crucial for optimizing synthetic routes, improving yields, and designing novel derivatives. This guide provides an in-depth exploration of the primary synthetic pathways, focusing on the core chemical principles and reaction mechanisms.

Part 1: Assembly of the 2-Phenyl-1H-imidazole Core: The Radziszewski Synthesis

The most common and historically significant method for constructing the 2-phenyl-1H-imidazole core is the Debus-Radziszewski imidazole synthesis.[2][3][4] This multicomponent reaction offers a convergent and atom-economical approach to substituted imidazoles by combining three fundamental components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[2][4]

For the synthesis of 2-phenyl-1H-imidazole, the specific reactants are:

-

1,2-Dicarbonyl: Glyoxal (the simplest dialdehyde)

-

Aldehyde: Benzaldehyde

-

Nitrogen Source: Ammonia (typically used in the form of ammonium acetate)

The Proposed Mechanism

While the exact mechanism has been a subject of study, it is generally accepted to proceed in two main stages.[3][5] The process is a classic example of condensation chemistry, leading to the formation of the stable aromatic imidazole ring.

Stage 1: Formation of the Diimine Intermediate The reaction initiates with the condensation of the 1,2-dicarbonyl compound (glyoxal) with two equivalents of ammonia. This step forms a diimine intermediate.[2][5] This intermediate is a key precursor that contains the necessary N-C-C-N framework of the future imidazole ring.

Stage 2: Condensation with Benzaldehyde and Cyclization The diimine intermediate then reacts with the aldehyde (benzaldehyde). The carbon atom of the benzaldehyde carbonyl group is electrophilic and is attacked by the nucleophilic nitrogen of the diimine. This is followed by a series of condensation and dehydration steps. An intramolecular cyclization occurs, followed by an oxidation step (often facilitated by air or a mild oxidant) to eliminate two hydrogen atoms and form the aromatic imidazole ring.[3]

Caption: The Radziszewski mechanism for 2-Phenyl-1H-imidazole synthesis.

Part 2: Formylation of the Imidazole Ring

Once the 2-phenyl-1H-imidazole core is synthesized, the next critical step is the introduction of the carbaldehyde (-CHO) group at the C4 position. Imidazoles are electron-rich heterocycles, making them susceptible to electrophilic substitution reactions.[6] The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.

Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a specialized electrophile, the Vilsmeier reagent, to formylate electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Step 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted formamide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

Step 2: Electrophilic Aromatic Substitution The electron-rich 2-phenyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The attack preferentially occurs at the C4 (or C5) position, which is activated by the ring nitrogen atoms. This leads to the formation of a cationic intermediate, often called a sigma complex.

Step 3: Rearomatization and Hydrolysis The imidazole ring regains its aromaticity through the loss of a proton from the carbon where the Vilsmeier reagent attached. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound product.[7][9]

Caption: Vilsmeier-Haack formylation of 2-Phenyl-1H-imidazole.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the formylation step.

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-phenyl-1H-imidazole in a suitable solvent (or DMF itself) and add it slowly to the Vilsmeier reagent solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture carefully with an aqueous base solution (e.g., NaOH or NaHCO₃) until the pH is basic.

-

Isolation: The product often precipitates upon neutralization. It can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Part 3: Alternative Synthetic Pathway - Oxidation of a Precursor

An alternative strategy to obtain this compound involves the synthesis of a precursor molecule, such as 2-phenyl-4-methyl-1H-imidazole or 2-phenyl-1H-imidazole-4-methanol, followed by a selective oxidation step.

Mechanism: Oxidation with Manganese Dioxide

The oxidation of a hydroxymethyl group to an aldehyde is a common and effective transformation. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent frequently used for this purpose, particularly for allylic and benzylic-type alcohols, which includes the hydroxymethyl group on an imidazole ring.[10]

The mechanism for MnO₂ oxidation is believed to occur on the surface of the solid oxidant. The alcohol adsorbs onto the surface of the MnO₂, followed by a radical or concerted process that removes hydrogen atoms to form the new carbonyl group. The product aldehyde is then desorbed from the surface.

Caption: Workflow for the oxidation of a hydroxymethyl precursor.

This method's viability depends on the accessibility of the 4-hydroxymethyl or 4-methyl precursor. The 4-methyl derivative can also be oxidized, though it may require harsher conditions or different reagents, such as selenium dioxide or a catalytic oxidation system.[11][12]

Summary and Comparison of Synthetic Routes

| Synthetic Route | Key Reagents | Mechanism Type | Advantages | Disadvantages |

| Route 1: Radziszewski + Vilsmeier-Haack | Glyoxal, Benzaldehyde, NH₃, DMF, POCl₃ | Multicomponent Condensation + Electrophilic Substitution | Convergent, uses readily available starting materials, generally high-yielding formylation.[2][7] | Two distinct synthetic operations required. |

| Route 2: Precursor Synthesis + Oxidation | 2-Phenyl-4-methylimidazole or its hydroxymethyl analog, MnO₂ (or other oxidant) | Oxidation | Can be very clean and high-yielding if the precursor is available.[10] MnO₂ is a mild reagent. | Requires a separate synthesis for the precursor, which may add steps. |

Conclusion

The formation of this compound is most reliably achieved through a two-stage process: the initial construction of the 2-phenyl-1H-imidazole nucleus via the Radziszewski synthesis, followed by a regioselective formylation at the C4-position using the Vilsmeier-Haack reaction. This combination of a multicomponent reaction and an electrophilic substitution provides a robust and versatile pathway. For specific applications where a C4-substituted precursor is readily accessible, a terminal oxidation step presents a viable and often high-yielding alternative. A thorough understanding of these mechanistic pathways empowers researchers to make informed decisions, troubleshoot syntheses, and rationally design new derivatives for drug discovery and materials science.

References

- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 2. scribd.com [scribd.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. name-reaction.com [name-reaction.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Page loading... [guidechem.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2-Phenyl-1H-imidazole-4-carbaldehyde

An In-Depth Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde: From Historical Discovery to Modern Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. We trace the historical origins of its underlying scaffold, beginning with the foundational discoveries of imidazole synthesis in the 19th century. The guide details modern, validated synthetic protocols, physicochemical properties, and the compound's extensive applications as a versatile intermediate for creating diverse molecular architectures. Specifically tailored for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and grounds its claims in authoritative references, offering a Senior Application Scientist's perspective on the utility and potential of this important molecule.

The Genesis of a Scaffold: A Historical Perspective on Imidazole Synthesis

The story of this compound is intrinsically linked to the discovery of its parent heterocycle, imidazole. The first synthesis of imidazole was reported by the German chemist Heinrich Debus in 1858.[1][2] By reacting glyoxal and formaldehyde with ammonia, he created the five-membered aromatic ring, which he initially named "glyoxaline".[2] This pioneering work laid the groundwork for heterocyclic chemistry.

Decades later, in 1882, the Polish chemist Bronisław Leonard Radziszewski significantly expanded upon Debus's work.[3] He developed a more versatile, multi-component reaction that could produce a wide variety of substituted imidazoles.[3][4][5] Now known as the Debus-Radziszewski imidazole synthesis , this reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate) to form the imidazole core.[4][6][7] This method's robustness and atomic economy made it a cornerstone reaction, enabling the synthesis of countless imidazole derivatives, including the precursors to the topic of this guide.[3]

Synthesis and Elucidation of this compound

While the Debus-Radziszewski reaction provides the foundational chemistry for the imidazole core, the direct, one-pot synthesis of this compound is challenging due to the reactivity of the desired aldehyde group under classical reaction conditions. Therefore, a more strategic, multi-step approach is commonly employed in modern laboratories. The most reliable and frequently cited pathway involves the creation of a stable precursor, (2-Phenyl-1H-imidazol-4-yl)methanol, followed by a selective oxidation to yield the target carbaldehyde.[8][9]

This two-step process offers superior control and typically results in higher yields and purity. The initial synthesis of the alcohol precursor can be achieved via modifications of the classic imidazole syntheses, followed by the critical oxidation step.

Experimental Protocol: A Validated Two-Step Synthesis

The following protocol details a field-proven method for the laboratory-scale preparation of this compound.

Part A: Synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-dihydroxyacetone dimer (1 eq.), benzamidine hydrochloride (1 eq.), and a suitable high-boiling solvent such as ethylene glycol.

-

Base Addition: Slowly add a solution of sodium hydroxide (2 eq.) in water to the stirred mixture. The use of a strong base is critical to deprotonate the benzamidine and facilitate the cyclization.

-

Reflux: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into ice water. The product will often precipitate. Adjust the pH to neutral (~7) with hydrochloric acid. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude (2-Phenyl-1H-imidazol-4-yl)methanol. Recrystallization from an ethanol/water mixture can be performed for further purification.

Part B: Oxidation to this compound

-

Reaction Setup: In a separate flask, suspend the (2-Phenyl-1H-imidazol-4-yl)methanol (1 eq.) from Part A in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Oxidant Addition: Add an excess of activated manganese dioxide (MnO₂, ~10 eq.). MnO₂ is a preferred oxidant for this transformation as it is mild and highly selective for allylic/benzylic alcohols, minimizing over-oxidation or degradation of the imidazole ring.

-

Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting alcohol spot and the appearance of the more polar aldehyde product.

-

Filtration and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

Caption: A two-part workflow for the synthesis of this compound.

Physicochemical and Structural Data

The accurate characterization of a chemical building block is paramount for its effective use in further synthetic endeavors. The key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [10] |

| CAS Number | 68282-47-3 | [10][11] |

| Molecular Formula | C₁₀H₈N₂O | [10][11] |

| Molecular Weight | 172.18 g/mol | [10][11] |

| Appearance | White to light yellow solid | [12] |

| InChIKey | LFKJFIOTRHYONM-UHFFFAOYSA-N | [10] |

| SMILES | O=Cc1cn[nH]c1c2ccccc2 | [10] |

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a highly versatile intermediate or scaffold .[13][14] The molecule possesses two key features that make it exceptionally useful for drug development professionals:

-

The Imidazole Core: This ring system is a well-known "privileged structure" in medicinal chemistry. It is isosteric with other biological motifs, can participate in hydrogen bonding as both a donor and acceptor, and is metabolically stable.[2][7] Its presence is found in numerous FDA-approved drugs.[1]

-

The Carbaldehyde Functional Group: The aldehyde group is a reactive "handle" that allows for a vast array of subsequent chemical transformations. This enables the rapid generation of large libraries of diverse compounds for biological screening.

Key Derivatization Reactions

The aldehyde moiety is a gateway to numerous compound classes, most notably through condensation reactions with amines to form imines (Schiff bases).[8][9][15] These imines can be further reduced (reductive amination) to form stable secondary amines, a common linkage in drug molecules. This strategy is a cornerstone of combinatorial chemistry and lead optimization.

Derivatives synthesized from this building block have shown a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antitubercular properties.[16][17][18]

Logical Workflow for Drug Discovery

Caption: Use of the core scaffold in a typical drug discovery pipeline.

Conclusion

From the foundational 19th-century discoveries of Debus and Radziszewski to modern synthetic laboratories, the imidazole scaffold has proven to be of enduring importance. This compound stands as a testament to this legacy, serving not as an end-product, but as a critical starting point for innovation. Its robust synthesis and versatile reactivity provide researchers with a reliable tool to construct novel molecules of significant therapeutic and material potential. Understanding its history, synthesis, and strategic application is essential for any scientist working at the forefront of chemical and pharmaceutical development.

References

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 68282-47-3 | this compound - Capot Chemical [capotchem.com]

- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 13. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 14. jk-sci.com [jk-sci.com]

- 15. researchgate.net [researchgate.net]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

fundamental chemical properties of 2-Phenyl-1H-imidazole-4-carbaldehyde

An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Phenyl-1H-imidazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design.[2] Within this vast chemical family, this compound stands out as a versatile synthetic intermediate. Possessing three distinct points of chemical reactivity—the phenyl ring, the imidazole core, and the aldehyde functional group—this molecule serves as a critical building block for constructing more complex, pharmacologically relevant structures.[3][4]

This guide provides a comprehensive overview of the . We will delve into its molecular structure, physicochemical characteristics, a robust synthetic protocol, spectroscopic signature, and key reactive traits. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a central five-membered imidazole ring. A phenyl group is attached at the C2 position, and an aldehyde (carbaldehyde) group is present at the C4 position. The presence of both hydrogen bond donor (the N-H of the imidazole) and acceptor sites (the non-protonated nitrogen and the aldehyde oxygen) governs its solubility and interaction with biological targets.[5]

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [5][6] |

| Molecular Weight | 172.18 g/mol | [5][6] |

| CAS Number | 68282-47-3 | [5][7] |

| Appearance | Solid (typically off-white to yellow) | [6] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Topological Polar Surface Area | 45.8 Ų | [5] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)C=O | [5] |

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding alcohol precursor, (2-phenyl-1H-imidazol-4-yl)methanol. This precursor can be synthesized via several established methods for imidazole ring formation. The oxidation step is critical and requires a mild oxidant to prevent over-oxidation to the carboxylic acid or degradation of the electron-rich imidazole ring.

Experimental Protocol: Oxidation of (2-phenyl-1H-imidazol-4-yl)methanol

This protocol describes a standard laboratory-scale synthesis using activated manganese dioxide (MnO₂), a preferred mild oxidant for allylic and benzylic-type alcohols.

Materials:

-

(2-phenyl-1H-imidazol-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celatom® or Celite® (diatomaceous earth)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (2-phenyl-1H-imidazol-4-yl)methanol in anhydrous dichloromethane (approx. 20 mL per gram of substrate).

-

Addition of Oxidant: To the stirring solution, add 5.0 to 10.0 equivalents of activated manganese dioxide (MnO₂) in portions.

-

Causality Insight: A large excess of MnO₂ is used to drive the heterogeneous reaction to completion. The activity of MnO₂ can vary, so a significant excess ensures a robust and reproducible transformation.

-

-

Reaction Progress: Heat the suspension to reflux (approx. 40 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The starting material is more polar than the product aldehyde. The reaction is typically complete within 4-12 hours.

-

Workup and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to remove the MnO₂ solids.

-

Causality Insight: MnO₂ and its reduced forms are fine black powders that can clog standard filter paper. A Celite® pad provides a porous filtration medium that effectively traps these solids.

-

-

Washing: Wash the filter cake thoroughly with several portions of dichloromethane to ensure complete recovery of the product.

-

Drying and Concentration: Combine the filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound as a solid.

Synthesis and Purification Workflow

Caption: A typical workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[8][9]

¹H NMR (Proton NMR): (Expected shifts in CDCl₃ or DMSO-d₆)

-

Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically between δ 9.5-10.5 ppm. This is highly characteristic.[3]

-

Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling) are expected in the aromatic region, likely between δ 7.5-8.5 ppm. The proton at the C5 position will be distinct from the N-H proton.

-

N-H Proton: A broad singlet, typically in the δ 12.0-13.0 ppm range in DMSO-d₆, which is exchangeable with D₂O. Its position can be highly variable depending on solvent and concentration.

-

Phenyl Protons: A series of multiplets between δ 7.2-8.0 ppm, integrating to 5 protons. The ortho-protons (adjacent to the imidazole ring) may be shifted further downfield compared to the meta- and para-protons.

¹³C NMR (Carbon NMR):

-

Aldehyde Carbonyl (C=O): A distinct peak in the δ 180-195 ppm range. Experimental values for related compounds are around 155 ppm, but this may vary.[10]

-

Imidazole Carbons: Three peaks are expected. The C2 carbon (bearing the phenyl group) and C4 carbon (bearing the aldehyde) will be quaternary and appear around δ 140-150 ppm. The C5 carbon will be a methine (C-H) and appear further upfield.

-

Phenyl Carbons: Four signals are expected: one quaternary carbon (ipso-carbon attached to the imidazole) and three methine carbons (ortho, meta, para) in the δ 125-135 ppm range.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹, characteristic of the imidazole N-H group.[9]

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C=O Aldehyde Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹. This is a key diagnostic peak.[8]

-

C=N and C=C Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region, corresponding to the phenyl and imidazole ring systems.[9]

Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups, which can be targeted with high selectivity.

-

The Aldehyde Group: This is the most reactive site for many transformations.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-phenyl-1H-imidazole-4-carboxylic acid) using agents like potassium permanganate or silver (I) oxide.[10]

-

Reduction: Can be selectively reduced to the primary alcohol ((2-phenyl-1H-imidazol-4-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).[10]

-

Nucleophilic Addition: Undergoes classic aldehyde reactions, such as the formation of Schiff bases (imines) with primary amines, cyanohydrins with cyanide, and acetals with alcohols. This is a primary route for elaboration into more complex drug candidates.[3]

-

-

The Imidazole Ring: The ring itself offers several reaction pathways.

-

N-Alkylation/Acylation: The N-1 nitrogen is nucleophilic and can be readily alkylated or acylated using alkyl halides or acyl chlorides in the presence of a base.[3]

-

Electrophilic Aromatic Substitution: The imidazole ring is electron-rich, but substitution is less facile than in pyrrole. Halogenation or nitration can occur, typically at the C5 position, though conditions must be carefully controlled.

-

-

The Phenyl Group:

-

Electrophilic Aromatic Substitution: The phenyl group can undergo reactions like nitration, halogenation, or sulfonation. The imidazole ring acts as a deactivating group, so forcing conditions may be required, with substitution typically directed to the meta position.

-

Reactivity Map

Caption: Key reactive sites on this compound.

Applications in Research and Development

The true value of this compound is realized in its role as a synthetic precursor. The imidazole scaffold is a well-established pharmacophore found in drugs with a vast range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2][11]

-

Medicinal Chemistry: This compound is a common starting point for generating libraries of novel imidazole derivatives. The aldehyde handle allows for the straightforward introduction of diverse chemical functionalities via reductive amination or Wittig-type reactions, enabling systematic Structure-Activity Relationship (SAR) studies. For instance, derivatives of 2-phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 17β-HSD10 for the potential treatment of Alzheimer's disease.[11]

-

Materials Science: Imidazole derivatives are used as ligands for creating metal-organic frameworks (MOFs) and as components in functional polymers.[4] The specific structure of this compound makes it a candidate for synthesizing materials with unique electronic or coordination properties.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable building block. A thorough understanding of its fundamental properties—from its spectroscopic signature to its distinct functional group reactivity—empowers researchers to leverage its full potential in the rational design of novel therapeutics and advanced materials.

References

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-PHENYL-1H-IMIDAZOLE-4-CARBOXALDEHYDE | 68282-47-3 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. rsc.org [rsc.org]

- 10. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | 94938-02-0 | Benchchem [benchchem.com]

- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1H-imidazole-4-carbaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 2-Phenyl-1H-imidazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical accuracy with practical insights, explaining the causality behind experimental choices and ensuring a self-validating analytical workflow.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. Its structure, featuring a phenyl ring and a carbaldehyde group attached to an imidazole core, makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of this molecule is paramount for its application in any field. This guide will detail the application of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of this compound.

A critical aspect to consider when characterizing imidazole derivatives is the phenomenon of tautomerism. The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. This can influence the spectroscopic data, particularly in solution-state NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Anticipated ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons of the phenyl ring, the proton on the imidazole ring, and the N-H proton of the imidazole.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |

| Imidazole C5-H | 7.5 - 8.0 | Singlet (s) | 1H |

| Phenyl (ortho) | 7.8 - 8.2 | Multiplet (m) or Doublet (d) | 2H |

| Phenyl (meta, para) | 7.2 - 7.6 | Multiplet (m) | 3H |

| Imidazole N-H | 12.0 - 14.0 (broad) | Singlet (s) | 1H |

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for imidazole derivatives as it can dissolve a wide range of organic compounds and the acidic N-H proton is often clearly visible. In contrast, using solvents like D₂O can lead to the exchange of the N-H proton with deuterium, causing its signal to disappear.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

-

Shim the magnetic field to ensure homogeneity.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a pulse angle of 90 degrees and a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₅ at 2.50 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Anticipated ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Imidazole C2 | 145 - 155 |

| Imidazole C4 | 135 - 145 |

| Imidazole C5 | 115 - 125 |

| Phenyl (ipso) | 130 - 140 |

| Phenyl (ortho, meta, para) | 120 - 135 |

Trustworthiness and Self-Validation: A significant challenge in the ¹³C NMR of some imidazole derivatives is the fast tautomerization in solution, which can lead to broadened or even undetectable signals for the imidazole ring carbons. To overcome this, solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can be employed for an unambiguous characterization of the carbon skeleton in the solid state.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger spectral width (e.g., 0-200 ppm) is required.

-

-

Data Acquisition: A much larger number of scans is needed compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and referencing to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated IR Absorption Bands:

The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (imidazole) | 3200 - 3500 (broad) | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aldehyde) | 2800 - 2900 and 2700 - 2800 | Weak (often a doublet) |

| C=O Stretch (aldehyde) | 1670 - 1700 | Strong |

| C=N Stretch (imidazole) | 1580 - 1650 | Medium-Strong |

| C=C Stretch (aromatic/imidazole) | 1450 - 1600 | Medium-Strong (multiple bands) |

Authoritative Grounding: The presence of a strong absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde[2]. The broad band above 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the imidazole ring, often broadened due to hydrogen bonding[3].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands.

Anticipated UV-Vis Absorption:

The UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions.

| Transition | Expected λmax (nm) | Solvent |

| π → π | 250 - 300 | Ethanol or Methanol |

| n → π | 300 - 350 | Ethanol or Methanol |

Expertise & Experience: The π → π* transitions, typically of higher energy (shorter wavelength), are associated with the extensive conjugation between the phenyl ring, the imidazole ring, and the carbonyl group. The n → π* transition, of lower energy (longer wavelength), involves the non-bonding electrons on the nitrogen and oxygen atoms. The choice of solvent can influence the position of these bands; polar solvents can stabilize the ground and excited states differently, leading to shifts in λmax.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition: Scan a range of wavelengths, for instance, from 200 to 600 nm.

-

Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Anticipated Mass Spectrum:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 172 | Molecular Ion |

| [M-H]⁺ | 171 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 143 | Loss of the formyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Self-Validating System: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition of the molecule with a high degree of confidence.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis Workflow

A logical and efficient workflow is crucial for the confident characterization of this compound.

References

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde (CAS: 68282-47-3): Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Phenyl-1H-imidazole-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and its significant role as a precursor in the development of targeted therapeutics.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its metabolic stability make it an attractive core for designing molecules that interact with a wide range of biological targets. This compound, with its reactive aldehyde functionality, serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules, particularly kinase inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

| Property | Value | Source |

| CAS Number | 68282-47-3 | [1] |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [3] |

| InChIKey | LFKJFIOTRHYONM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)C=O | [1] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

| Storage | Store at -20°C, sealed, away from moisture. | [3] |

Synthesis of this compound

The synthesis of the target molecule is a two-step process, beginning with the synthesis of the 2-phenylimidazole core, followed by formylation at the C4 position.

Step 1: Synthesis of 2-Phenylimidazole via Radziszewski Reaction

The Radziszewski imidazole synthesis is a classic and efficient method for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] In this case, benzaldehyde, glyoxal, and ammonia are the key starting materials.

Reaction Scheme:

Caption: Radziszewski synthesis of 2-phenylimidazole.

Experimental Protocol:

A detailed protocol for the synthesis of 2-phenylimidazole is described in a patent by Zeng Zhouhua et al.[5], which utilizes a gas-liquid-liquid phase synthesis device to improve reaction efficiency. A general laboratory adaptation is as follows:

-

To a reaction vessel, add benzaldehyde and a 40% aqueous solution of glyoxal.

-

While maintaining the temperature between 50-80°C, introduce ammonia gas into the reaction mixture with vigorous stirring over a period of several hours.

-

The reaction is typically allowed to proceed for 12 hours.

-

After the reaction is complete, the excess water is removed by evaporation under reduced pressure.

-

The resulting crude product is cooled, allowed to crystallize, and then collected by filtration.

-

The solid is washed with cold water and dried to afford 2-phenylimidazole.

Causality of Experimental Choices: The use of a gas-liquid-liquid phase setup enhances the interfacial area between the reactants, thereby increasing the reaction rate.[6] The temperature is controlled to ensure a sufficient reaction rate without promoting the formation of byproducts.

Step 2: Vilsmeier-Haack Formylation of 2-Phenylimidazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[7][8][9] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.

Experimental Protocol:

A general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle is as follows:[10]

-

Preparation of the Vilsmeier Reagent: In a flask cooled to 0-5°C, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with stirring. The mixture is stirred for an additional hour at this temperature to ensure complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).

-

Formylation: To the pre-formed Vilsmeier reagent, add a solution of 2-phenylimidazole in DMF dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to 60-80°C for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and poured onto crushed ice.

-

The acidic solution is then carefully neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices: The reaction is performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the electrophilic attack of the less reactive imidazole ring. The aqueous workup hydrolyzes the intermediate iminium salt to the desired aldehyde.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the phenyl group protons in the aromatic region (δ 7.0-8.5 ppm). The imidazole ring protons will also appear in this region, with the C5-H and the N-H protons exhibiting characteristic shifts. The aldehyde proton will be a distinct singlet further downfield, typically above δ 9.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the phenyl carbons and the imidazole ring carbons. The carbonyl carbon of the aldehyde will be a prominent signal in the downfield region, typically around δ 180-190 ppm.

-

FTIR: The infrared spectrum will exhibit a strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹. The N-H stretching of the imidazole ring will appear as a broad band in the region of 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.18 g/mol ).

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors, which are crucial in the treatment of various diseases, including cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade. Its inhibition is a major therapeutic strategy for treating inflammatory diseases. Many potent p38 MAP kinase inhibitors feature a substituted imidazole core.

Signaling Pathway:

Caption: Simplified p38 MAP Kinase signaling pathway.

Synthetic Application: this compound can be utilized as a scaffold to synthesize analogs of known p38 inhibitors like BIRB 796. The aldehyde group can be readily converted into various functional groups through reactions such as reductive amination or Wittig reactions, allowing for the introduction of different side chains to optimize binding affinity and selectivity.

Illustrative Synthetic Protocol (Reductive Amination):

-

Dissolve this compound and a primary amine (e.g., an aniline derivative) in a suitable solvent such as methanol or dichloromethane.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted 2-phenylimidazole derivative.

Transforming Growth Factor-β-activated Kinase 1 (TAK1) Inhibitors

TAK1 is another critical kinase involved in pro-inflammatory and cell survival signaling pathways.[12] Imidazole-based compounds have emerged as potent and selective TAK1 inhibitors.

Signaling Pathway:

Caption: Simplified TAK1 signaling pathway.

Synthetic Application: The aldehyde functionality of this compound makes it an ideal component in multicomponent reactions, such as the Ugi reaction, for the rapid generation of diverse libraries of potential TAK1 inhibitors.

Illustrative Synthetic Protocol (Ugi Four-Component Reaction):

-

To a solution of this compound in a suitable solvent like methanol, add an amine, a carboxylic acid, and an isocyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield the α-acylamino carboxamide product.

This one-pot reaction allows for the introduction of four points of diversity, enabling the efficient exploration of the chemical space around the 2-phenylimidazole scaffold to identify potent and selective TAK1 inhibitors.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a versatile platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has provided a detailed overview of its synthesis, characterization, and key applications, underscoring its importance for researchers in the field of drug discovery and development. The methodologies and insights presented herein are intended to facilitate further innovation and the creation of next-generation targeted therapies.

References

- 1. This compound | C10H8N2O | CID 3539090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. CN105884690A - Method for preparing 2-phenylimidazole - Google Patents [patents.google.com]

- 6. caloongchem.com [caloongchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Architectural Significance of 2-Phenyl-1H-imidazole-4-carbaldehyde

An In-Depth Technical Guide to 2-Phenyl-1H-imidazole-4-carbaldehyde: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. We will delve into its molecular architecture, elucidate robust synthetic pathways, detail its spectroscopic signature, and explore its reactivity and potential as a pivotal scaffold for novel therapeutics.

This compound (CAS No: 68282-47-3) is an aromatic heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. This specific arrangement of functional groups imparts a unique combination of electronic properties, steric features, and chemical reactivity, making it a highly valuable and versatile building block in synthetic chemistry.

The imidazole core is a ubiquitous motif in biologically active molecules, including the essential amino acid histidine and purines, highlighting its inherent biocompatibility and ability to engage in crucial biological interactions. The addition of a phenyl ring introduces lipophilicity and potential for π-π stacking interactions, while the aldehyde function serves as a reactive handle for extensive synthetic diversification. Consequently, this molecule is a frequent starting point for the development of compounds with a wide spectrum of therapeutic activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.

Molecular Structure and Physicochemical Properties

The structural integrity of this compound is the foundation of its chemical behavior. The molecule consists of a planar five-membered imidazole ring linked to a phenyl group and a carbaldehyde group. An important structural feature of the 1H-imidazole ring is the existence of two equivalent tautomeric forms due to the migration of the proton between the two nitrogen atoms.

Physicochemical Data Summary

All quantitative data for the molecule are summarized in the table below for ease of reference.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 68282-47-3 | |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Appearance | White to light yellow solid | |

| Melting Point | 167-169 °C | |

| Boiling Point | 418.9 ± 18.0 °C (Predicted) | |

| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)C=O | |

| InChI | InChI=1S/C10H8N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) |

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of 2,4-disubstituted imidazoles like the title compound can be approached through several established organic chemistry reactions. The most logical and industrially relevant strategies involve the initial construction of the 2-phenylimidazole core followed by formylation, or a multicomponent reaction that assembles the entire substituted ring in a single step.

Strategy 1: The Debus-Radziszewski Imidazole Synthesis

A classical and highly effective method for creating trisubstituted imidazoles is the Debus-Radziszewski synthesis. This multicomponent reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To specifically target this compound, a protected glyoxal derivative would be required to later reveal the aldehyde functionality, making this a multi-step but reliable approach. A generalized scheme is presented below.

Caption: Generalized Debus-Radziszewski Imidazole Synthesis.

Strategy 2: Formylation via the Vilsmeier-Haack Reaction

A more direct and widely used method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This approach would begin with the synthesis of 2-phenylimidazole, which is then subjected to the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to install the carbaldehyde group at the C4 position. The high reactivity of the imidazole ring makes it an excellent substrate for this type of electrophilic substitution.

Caption: Vilsmeier-Haack formylation of 2-phenylimidazole.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Vilsmeier-Haack formylation of 2-phenylimidazole.

Step 1: Synthesis of 2-Phenylimidazole

-

In a round-bottom flask, combine benzaldehyde (1 eq.), glyoxal (40% in water, 1 eq.), and ammonium acetate (3-4 eq.) in glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 2-phenylimidazole. Recrystallize from an appropriate solvent system (e.g., ethanol/water) if necessary.

Step 2: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of 2-phenylimidazole (1 eq.), synthesized in Step 1, in DMF dropwise to the Vilsmeier reagent suspension.

-

After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-5 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the solution to pH 9-10 with a cold aqueous sodium hydroxide solution (e.g., 2M NaOH).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

Purify the crude product by column chromatography (Silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of standard spectroscopic techniques. The expected spectral data are summarized below, based on the known effects of its constituent functional groups.

| Technique | Expected Features |

| ¹H NMR | - Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically δ 9.5-10.5 ppm. - Imidazole Ring Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm), one for the C5-H and one for the N-H (which may be broad and exchangeable with D₂O). - Phenyl Ring Protons: Multiplets in the aromatic region (δ 7.2-8.0 ppm), corresponding to the ortho, meta, and para protons. |

| ¹³C NMR | - Carbonyl Carbon (CHO): A characteristic peak in the highly deshielded region, δ 185-195 ppm. - Imidazole Ring Carbons: Peaks in the aromatic region (δ 115-150 ppm). The C2 carbon attached to the phenyl group will be distinct from C4 and C5. - Phenyl Ring Carbons: Multiple signals in the aromatic region (δ 120-140 ppm). |

| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C=N and C=C Stretches: Medium to strong absorptions in the 1450-1620 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (172.18). |

Note: Actual chemical shifts and absorption frequencies can vary based on the solvent and experimental conditions.

Reactivity and Applications in Drug Development

The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde group and the imidazole ring.

Key Reactions:

-

Reductive Amination: The aldehyde can be converted into various amines, providing access to a wide array of substituted side chains.

-

Wittig Reaction: Allows for the formation of C=C double bonds, extending the carbon skeleton.

-

Condensation Reactions: Can react with active methylene compounds or amines to form Schiff bases, oximes, hydrazones, and other derivatives, which are often biologically active themselves.

-

N-Alkylation/Arylation: The N-H of the imidazole ring can be substituted, allowing for modulation of the compound's steric and electronic properties.

This chemical versatility enables its use as a core scaffold in the synthesis of more complex molecules with targeted biological activities.

Caption: Synthetic workflow for drug candidate development.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Thorough toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon). The compound may be hygroscopic.

-